trans-2-Hexenyl benzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
hex-2-enyl benzoate |
InChI |
InChI=1S/C13H16O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h4-10H,2-3,11H2,1H3 |
InChI Key |
IRWNFSMZBFIURE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis Pathways
Distribution and Identification in Biological Systems
The fragrant compound trans-2-Hexenyl benzoate (B1203000) is a notable component of the complex volatile organic compound (VOC) blends emitted by a variety of plant species. Its presence contributes to the characteristic aroma of many fruits and flowers, playing a role in attracting pollinators and seed dispersers. While its occurrence is widespread, the specific concentrations can vary significantly between different plant species and even within different tissues of the same plant.
Identification in Fungal Extracts
Interestingly, the presence of trans-2-Hexenyl benzoate is not limited to the plant kingdom. It has also been identified in the extracts of certain fungi. This discovery suggests a potential role for this compound in the chemical interactions between plants and fungi, which could range from symbiotic relationships to pathogenic encounters. The production of this compound by fungi may be a strategy to mimic plant signaling molecules, thereby influencing plant physiology or defense responses.
Occurrence in Select Food Matrices and Plant Tissues
As a significant contributor to the flavor and aroma profiles of many edible plants, this compound is found in various food matrices. Its presence has been documented in fruits like strawberries, where it contributes to the fresh, fruity aroma. nih.gov The compound is also found in the leaves and other tissues of various plants, where it may serve as a defense compound against herbivores or pathogens. The release of this compound and related C6-volatiles is often triggered by tissue damage, acting as an immediate chemical signal of distress. researchgate.netnih.gov
Precursor Molecules and Metabolic Origins of the Hexenyl Moiety
The biosynthesis of the hexenyl portion of this compound is intrinsically linked to the metabolism of fatty acids, a fundamental process in all living organisms. mdpi.comnih.gov This pathway, often referred to as the lipoxygenase (LOX) pathway, is responsible for the production of a variety of "green leaf volatiles" (GLVs), which are characteristic of the smell of freshly cut grass and damaged leaves.
Role of Fatty Acid Metabolism (e.g., Linoleic and Linolenic Acids)
The primary precursors for the hexenyl moiety are the polyunsaturated fatty acids, linoleic acid (an omega-6 fatty acid) and α-linolenic acid (an omega-3 fatty acid). nih.govnih.govfrontiersin.org These fatty acids, which are abundant in plant cell membranes, undergo a series of enzymatic reactions to produce a range of volatile C6 compounds. aocs.orgresearchgate.net The initial step is the oxygenation of these fatty acids by lipoxygenase enzymes. This process is often initiated in response to physical damage or pathogen attack. nih.gov
Intermediate Aldehydes and Alcohols (e.g., trans-2-Hexenal (B146799), cis-3-Hexenol)
Following the initial oxygenation of linoleic or linolenic acid, the resulting hydroperoxides are cleaved by hydroperoxide lyase enzymes. This cleavage results in the formation of C6 aldehydes. Specifically, linolenic acid is converted to cis-3-Hexenal, which possesses a characteristic "green" odor. wikipedia.orggoogle.com This aldehyde can then be isomerized to the more stable trans-2-Hexenal. nih.govthegoodscentscompany.comresearchgate.netnih.gov Subsequently, these aldehydes can be reduced by alcohol dehydrogenases to their corresponding alcohols, such as cis-3-Hexenol and trans-2-Hexenol. researchgate.netthegoodscentscompany.com Finally, these hexenols can be esterified with benzoic acid to form this compound and its cis-isomer. The formation of related acetate (B1210297) esters, such as trans-2-hexenyl acetate, is also common. thegoodscentscompany.com
Table 1: Key Precursors and Intermediates in the Biosynthesis of the Hexenyl Moiety
| Compound Name | Chemical Formula | Role in Biosynthesis |
| Linoleic Acid | C18H32O2 | Primary precursor fatty acid |
| α-Linolenic Acid | C18H30O2 | Primary precursor fatty acid |
| cis-3-Hexenal | C6H10O | Initial C6 aldehyde product |
| trans-2-Hexenal | C6H10O | Isomerized and more stable C6 aldehyde |
| cis-3-Hexenol | C6H12O | Reduced C6 alcohol |
| trans-2-Hexenol | C6H12O | Reduced C6 alcohol, direct precursor to the hexenyl moiety |
| Benzoic Acid | C7H6O2 | Acyl donor for the final esterification step |
Enzymatic Systems and Mechanisms in Biosynthesis
The biosynthesis of this compound is not a linear process but rather the culmination of two separate metabolic routes that provide the necessary precursors. The C6 alcohol portion, trans-2-hexenol, is derived from the lipoxygenase (LOX) pathway, which breaks down fatty acids. The benzoate portion originates from the phenylpropanoid pathway, which starts with the aromatic amino acid phenylalanine.
The journey to the alcohol component of this compound begins with the lipoxygenase (LOX) pathway, a metabolic cascade initiated in response to tissue damage or as part of developmental processes in plants. nih.govoup.com This pathway utilizes polyunsaturated fatty acids, primarily linoleic acid (C18:2) and α-linolenic acid (C18:3), as its initial substrates. uliege.benih.gov
Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific oxidation of these fatty acids. nih.govresearchgate.net The reaction incorporates molecular oxygen into the fatty acid chain, leading to the formation of fatty acid hydroperoxides. nih.gov Specifically, for the generation of C6 volatiles like trans-2-hexenol, the key intermediate is 13-hydroperoxyoctadecatrienoic acid (13-HPOT), which is produced from α-linolenic acid. nih.gov In wounded strawberry fruit, for instance, an increase in LOX activity was observed shortly after tissue damage, correlating with the production of C6 aldehydes. nih.gov The activation of the LOX pathway is a crucial first step, setting the stage for the formation of the six-carbon backbone of the alcohol moiety. researchgate.netfrontiersin.org
Following the action of lipoxygenase, the newly formed fatty acid hydroperoxides are promptly cleaved by the enzyme hydroperoxide lyase (HPL). longdom.orgresearchgate.net HPL is a member of the cytochrome P450 superfamily (CYP74) and is responsible for the rapid generation of short-chain aldehydes and ω-oxoacids from hydroperoxides. longdom.org
The HPL-catalyzed reaction is a key step in the formation of "green leaf volatiles" (GLVs), a class of C6 compounds known for their characteristic "green" aroma, which includes aldehydes and alcohols. uliege.beresearchgate.net Specifically, HPL acts on 13-hydroperoxyoctadecatrienoic acid (13-HPOT) to yield (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid. uliege.belongdom.org The (Z)-3-hexenal can then be isomerized to the more stable (E)-2-hexenal (trans-2-hexenal). uliege.be This isomerization can occur spontaneously or be enzymatically facilitated. The resulting trans-2-hexenal is then reduced by an alcohol dehydrogenase (ADH) to form trans-2-hexenol, the direct alcohol precursor for the final esterification step. frontiersin.orglongdom.org Studies in various plants, including strawberry and kidney bean, have demonstrated a direct link between HPL activity and the production of C6 aldehydes upon wounding or during development. nih.govoup.com
The final step in the biosynthesis of this compound is the esterification reaction, where the trans-2-hexenol, derived from the LOX pathway, is condensed with an activated form of benzoic acid. This crucial reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). researchgate.netfrontiersin.org
AATs belong to the large BAHD superfamily of acyltransferases, named after the first four enzymes of this family to be characterized. frontiersin.orgnih.gov These enzymes facilitate the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) donor to an alcohol acceptor. researchgate.net In the case of this compound formation, the substrates are benzoyl-CoA (the acyl donor) and trans-2-hexenol (the alcohol acceptor). While specific AATs for this compound are not as extensively characterized as those for other esters, research on related compounds provides a clear model. For example, in petunia, an alcohol acyltransferase is responsible for the synthesis of benzyl (B1604629) benzoate and phenylethyl benzoate. nih.gov Similarly, studies in apricot have identified AATs that produce various C6 esters, such as hexenyl acetate, by utilizing C6 alcohols as substrates. researchgate.net The expression and activity of these AATs are often developmentally regulated and can be tissue-specific, which explains the precise patterns of floral and fruit scent emission. nih.gov
The biosynthesis of the benzoate moiety of this compound is a multi-step process that begins in the core phenylpropanoid pathway and is completed through a β-oxidative route.
The ultimate carbon source for the benzene (B151609) ring of benzoic acid is derived from the shikimate pathway. nih.govwikipedia.org This fundamental metabolic route is responsible for the de novo synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants, fungi, and bacteria. wikipedia.orgfrontiersin.org The pathway starts with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. nih.govfrontiersin.org Through a series of seven enzymatic reactions, chorismate is produced, which serves as a critical branch-point intermediate. nih.govnih.gov Chorismate is then converted to phenylalanine. The synthesis of all phenylpropanoids, including benzoic acid, initiates with the conversion of phenylalanine to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). pnas.orgresearchgate.netfrontiersin.org This step marks the entry of carbon from primary metabolism into the vast network of phenylpropanoid secondary metabolism.
Once trans-cinnamic acid is formed, it must be shortened by two carbon atoms to yield benzoic acid. In plants, this occurs primarily through a β-oxidative pathway that is analogous to fatty acid degradation. longdom.orgpnas.orgnih.gov This entire process has been shown to take place within peroxisomes. nih.govresearchgate.net
The pathway begins with the activation of cinnamic acid to its CoA thioester, cinnamoyl-CoA, a reaction catalyzed by a CoA ligase. pnas.org Subsequently, a bifunctional enzyme with hydratase and dehydrogenase activities, named cinnamoyl-CoA hydratase-dehydrogenase (PhCHD) in petunia, catalyzes the hydration of the double bond and the oxidation of the resulting hydroxyl group. pnas.orgnih.gov This yields 3-oxo-3-phenylpropanoyl-CoA. nih.gov The final step is a thiolytic cleavage of 3-oxo-3-phenylpropanoyl-CoA, which releases acetyl-CoA and forms benzoyl-CoA. pnas.orgnih.gov This benzoyl-CoA is the activated acyl donor required by the alcohol acyltransferase for the final esterification with trans-2-hexenol. nih.gov Genetic studies in petunia have confirmed the importance of this peroxisomal pathway; downregulation of the PhCHD enzyme resulted in decreased levels of benzoic acid and its derived volatile esters. pnas.orgnih.govresearchgate.net
Table of Key Enzymes in this compound Biosynthesis
| Enzyme | Pathway | Function | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Lipoxygenase (LOX) | LOX Pathway | Oxygenation of fatty acids | α-Linolenic acid, O₂ | 13-Hydroperoxyoctadecatrienoic acid (13-HPOT) |
| Hydroperoxide Lyase (HPL) | LOX Pathway | Cleavage of hydroperoxides | 13-HPOT | (Z)-3-Hexenal |
| Alcohol Dehydrogenase (ADH) | LOX Pathway | Reduction of aldehydes | (E)-2-Hexenal | (E)-2-Hexenol (trans-2-Hexenol) |
| Phenylalanine Ammonia-Lyase (PAL) | Phenylpropanoid Pathway | Deamination of phenylalanine | L-Phenylalanine | trans-Cinnamic acid |
| Cinnamate-CoA Ligase | Peroxisomal β-Oxidation | Activation of cinnamic acid | trans-Cinnamic acid, CoA, ATP | Cinnamoyl-CoA |
| Cinnamoyl-CoA Hydratase-Dehydrogenase (CHD) | Peroxisomal β-Oxidation | Hydration and oxidation | Cinnamoyl-CoA | 3-Oxo-3-phenylpropanoyl-CoA |
| Thiolase | Peroxisomal β-Oxidation | Thiolytic cleavage | 3-Oxo-3-phenylpropanoyl-CoA | Benzoyl-CoA, Acetyl-CoA |
| Alcohol Acyltransferase (AAT) | Ester Formation | Esterification | trans-2-Hexenol, Benzoyl-CoA | This compound |
Phenylpropanoid and Benzenoid Biosynthetic Routes to the Benzoate Moiety
Regulation of Biosynthesis under Specific Environmental or Biological Stimuli
The biosynthesis of this compound, a volatile ester, is intricately regulated by a variety of external environmental cues and internal biological signals. Its formation is contingent upon the availability of its precursors: trans-2-hexenol and a benzoyl moiety, typically in the form of benzoyl-CoA. The pathways leading to these precursors, as well as the final enzymatic esterification step, are subject to complex regulatory networks. These networks allow the plant to produce this compound in response to specific challenges and developmental stages, particularly in the context of plant defense and communication.
The primary stimuli known to influence the production of the components of this compound are biotic stresses, most notably herbivory. When a plant is damaged by feeding insects, a cascade of signaling events is initiated, leading to the de novo synthesis of a blend of volatile organic compounds (VOCs), including the precursors to this compound. nih.gov This response is a form of indirect defense, as the emitted volatiles can attract natural enemies of the herbivores, such as parasitoids and predators. nih.govnih.gov
The production of C6 volatiles, or green leaf volatiles (GLVs), including trans-2-hexenol, is one of the most rapid responses to mechanical damage. nih.govmdpi.com This process, part of the lipoxygenase (LOX) pathway, is triggered within seconds of tissue disruption. mdpi.com Herbivore feeding activates lipoxygenase, which in turn acts on fatty acids like linolenic acid to produce hydroperoxides. These are then cleaved by hydroperoxide lyase (HPL) to form C6 aldehydes, which are subsequently reduced to alcohols such as (Z)-3-hexenol and can be isomerized to trans-2-hexenol. mdpi.com The release of these GLVs can be systemic, occurring in undamaged parts of the plant as well, amplifying the distress signal. nih.gov
Similarly, the biosynthesis of benzenoids, including benzoic acid, is induced by herbivory via the shikimic acid pathway. nih.gov The production of these aromatic compounds is often orchestrated by plant hormones like jasmonic acid and salicylic (B10762653) acid, which are key regulators of plant defense responses. nih.gov For instance, in Clarkia breweri, the gene for benzoyl-CoA:benzyl alcohol benzoyl transferase (BEBT), an enzyme that synthesizes benzylbenzoate, is expressed in floral tissues but is also induced in leaves upon damage. nih.gov This suggests that the machinery to produce benzoate esters is an integral part of the plant's induced defense system.
The final step in the formation of this compound is the esterification of trans-2-hexenol with benzoyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT). The expression and activity of AATs are critical regulatory points. Research has shown that AAT gene expression is often developmentally regulated and can be induced by various stimuli. frontiersin.orgnih.gov For example, studies on different plant species have demonstrated that the expression of specific AATs responsible for the production of volatile esters is upregulated during fruit ripening and in response to hormonal signals. nih.gov While the specific AAT that synthesizes this compound has not been definitively characterized in all species, the general principles of AAT regulation strongly suggest that its production is controlled at the level of gene expression in response to both developmental cues and external stressors.
In addition to biotic stress, abiotic factors can also modulate the emission of plant volatiles, which would likely include this compound. Factors such as light intensity and temperature can influence the metabolic pathways that produce the necessary precursors. nih.gov For instance, the biosynthesis of both terpenoids and some benzenoids shows diurnal rhythms, often peaking during the day when light is available for photosynthesis, which provides the carbon backbones for these compounds. nih.govnih.gov In snapdragon flowers, the emission of methyl benzoate follows a rhythmic pattern, which is correlated with the activity of its pollinators. nih.govresearchgate.net This rhythm is maintained even under constant light or darkness, indicating the involvement of an internal biological clock. nih.gov Such regulation ensures that volatile production is synchronized with the periods of highest ecological relevance, such as when pollinators are active or when herbivore pressure is greatest.
The interplay between different signaling pathways, such as the jasmonic acid and salicylic acid pathways, allows for a fine-tuned response to specific herbivores. nih.gov The precise blend of volatiles released, which may include this compound, can vary depending on the species of herbivore attacking the plant, providing specific information to the predators and parasitoids that are recruited. nih.gov
Table of Research Findings on the Regulation of Precursor Biosynthesis
| Precursor/Enzyme | Regulating Factor | Observed Effect | Plant Species Example | Citation |
| C6 Volatiles (e.g., trans-2-hexenol) | Herbivory/Mechanical Damage | Rapid induction of the lipoxygenase (LOX) pathway, leading to the synthesis and release of green leaf volatiles. | General response in many plants | nih.govmdpi.com |
| Benzoic Acid | Herbivory | Induction of the shikimic acid pathway, leading to the production of benzenoids. | General response in many plants | nih.gov |
| Benzoyl-CoA:benzyl alcohol benzoyl transferase (BEBT) | Leaf Damage | Induction of gene expression in leaves. | Clarkia breweri | nih.gov |
| Methyl Benzoate | Pollinators/Light | Rhythmic emission, often correlating with pollinator activity and light cycles. | Snapdragon (Antirrhinum majus) | nih.govnih.govresearchgate.net |
| Alcohol Acyltransferases (AATs) | Fruit Ripening | Upregulation of gene expression and enzyme activity. | Apricot (Prunus armeniaca), Pear | frontiersin.orgnih.gov |
| Plant Volatiles | Light Intensity, Temperature | Modulation of biosynthesis and emission rates. | General response in many plants | nih.gov |
Role in Chemical Ecology and Inter Species Interactions
Plant-Insect Chemical Communication Research
The dialogue between plants and insects is largely written in the language of chemistry. Plants, when attacked by herbivores, release a specific bouquet of volatile organic compounds that can serve multiple defensive functions. These signals can repel herbivores, attract the natural enemies of those herbivores, and warn neighboring plants of an impending threat. The chemical structure of trans-2-hexenyl benzoate (B1203000), combining a C6 "green leaf" volatile (GLV) backbone with a benzoate moiety, places it at the center of this chemical communication system.
Function as Herbivore-Induced Plant Volatiles (HIPVs) and Green Leaf Volatiles (GLVs)
Green Leaf Volatiles (GLVs) are a class of C6 compounds, including aldehydes, alcohols, and their esters, that are rapidly released when plant tissues are damaged, such as by herbivore feeding or mechanical wounding. frontiersin.orgnih.govoup.com These compounds are synthesized via the lipoxygenase (LOX) pathway from the oxidation of fatty acids like linoleic and α-linolenic acid. nih.gov The initial products, such as (Z)-3-hexenal, can be converted to other C6 alcohols and esters, which contribute to the characteristic "green odor" of freshly cut grass. nih.gov Because the precursor enzymes are constitutively present in plant tissues, the release of GLVs is almost instantaneous upon damage, making them a reliable indicator of tissue injury. oup.com
Herbivore-Induced Plant Volatiles (HIPVs) are a broader category that includes GLVs but also encompasses a more complex blend of compounds whose production is actively induced by herbivore attack. mdpi.com These blends can be highly specific to the plant and herbivore species involved. mdpi.com While direct evidence of trans-2-hexenyl benzoate being released upon herbivory is not extensively documented, its structural components are hallmarks of plant defense signaling. The "trans-2-hexenyl" portion is a classic GLV alcohol, and plants are known to possess enzymes, such as alcohol acyltransferases (AATs), that can esterify these alcohols with various acidic compounds, including benzoic acid, to form volatile esters. frontiersin.org For instance, the related compound, (Z)-3-hexenyl benzoate, has been identified in the headspace of bell pepper (Capsicum annuum), a host plant for the sphinx moth Manduca sexta. nih.gov This indicates that hexenyl benzoates are part of the natural volatile profiles of plants.
Benzoate esters, such as methyl benzoate and ethyl benzoate, are also common constituents of floral scents and can be involved in attracting pollinators. frontiersin.orgpugetsound.edu The synthesis of these benzenoid esters is catalyzed by BAHD acyltransferases, a family of enzymes known to be involved in creating a diverse array of plant secondary metabolites. frontiersin.org Therefore, it is highly plausible that this compound functions as a HIPV, formed when the damage-induced production of trans-2-hexenol coincides with the availability of benzoyl-CoA, a precursor for benzoate esters.
Modulation of Insect Behavioral Responses
The volatile signals released by plants are crucial for insects in locating host plants for feeding and oviposition. An insect's behavioral response to a specific compound can range from attraction to repellency, and this response is fundamental to its survival and reproductive success.
While specific behavioral studies on this compound are scarce, research on its structural analogs and related compounds provides significant insights. A key study on the chemical ecology of the sphinx moth, Manduca sexta, investigated the insect's antennal sensitivity to various host plant volatiles. Using coupled gas chromatography-electroantennographic detection (GC-EAD), researchers found that antennae from male moths responded to doses of (Z)-3-hexenyl benzoate, an isomer of the target compound. nih.govresearchgate.net This electrophysiological response, detailed in the table below, demonstrates that the moth's olfactory system can detect this molecule, which is a necessary first step for any behavioral response. nih.govresearchgate.net
Table 1: Electroantennographic (EAG) Responses of Manduca sexta to (Z)-3-Hexenyl Benzoate and Other Host Plant Volatiles This table summarizes the findings from a study where the antennae of male and female sphinx moths were tested against various compounds found in the headspace of their host plants. A positive EAD response indicates the insect's antenna can detect the compound.
| Compound | Female EAD Response | Male EAD Response | Significance/Note |
|---|---|---|---|
| (Z)-3-Hexenyl acetate (B1210297) | Active | Active | Common GLV active in both sexes. |
| (Z)-3-Hexenyl benzoate | Active | Active (at higher doses) | Male antennae responded to higher doses in EAG tests, though not detected in initial GC-EAD screen. nih.govresearchgate.net |
| Phenylacetaldehyde | Active | Active | Aromatic compound detected by both sexes. |
| Methyl salicylate | Active | Active | Common benzenoid HIPV detected by both sexes. |
| (E)-Nerolidol | Active | Active (lower response) | Terpenoid with a comparatively weaker response in males. |
Other related compounds have demonstrated clear behavioral effects. For example, trans-2-nonenal has been shown to act as an insect repellent and insecticide in carrots. mdpi.com Conversely, blends of HIPVs, often including various hexenyl esters, are used by predatory and parasitic insects to locate their herbivorous prey. mdpi.com The specific role of this compound as an attractant or repellent likely depends on the insect species and the ecological context.
Mechanisms of Plant Defense Priming and Elicitation of Downstream Responses
One of the most sophisticated functions of plant volatiles is their role in "priming." A plant exposed to certain HIPVs can enter a state of heightened alert, enabling it to respond more quickly and robustly to a subsequent attack. nih.govnih.goveku.edu This primed state often involves the upregulation of defense-related genes and the accumulation of signaling molecules without launching a full-scale, energetically costly defense response. nih.gov
While no studies have specifically used this compound to investigate priming, its constituent parts are known to be active. GLVs, including C6-aldehydes and alcohols, are well-documented priming agents. mdpi.comnih.goveku.edu For example, treating plants with trans-2-hexenal (B146799) has been shown to induce the expression of defense-related genes, including those involved in the phenylpropanoid and lipoxygenase pathways. nih.gov Exposure to GLVs can lead to the accumulation of inactive signaling proteins, such as mitogen-activated protein kinases (MAPKs), which can then be rapidly activated upon pathogen or herbivore attack. nih.gov This allows for a much faster deployment of direct defenses (e.g., toxins) and indirect defenses (e.g., release of more volatiles to attract predators). nih.govnih.gov Given that this compound is an ester of a C6-alcohol, it is plausible that it or its metabolic byproducts could engage these same priming pathways, preparing the plant for future threats.
Insect Olfactory and Chemosensory Mechanisms of Perception
For a volatile compound to elicit a behavioral response, it must first be detected by the insect's sophisticated chemosensory system. This process begins in the antennae, where olfactory sensory neurons (OSNs) are housed within specialized hair-like structures called sensilla. The perception of a compound like this compound involves a multi-step molecular process.
The initial detection of volatile compounds is mediated by several families of proteins. Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs) are small, soluble proteins found at high concentrations in the lymph of the sensilla. nih.govmdpi.comnih.gov Their primary role is thought to be the transport of hydrophobic odorant molecules from the air, across the aqueous lymph, to the olfactory receptors on the neuron surface. mdpi.comnih.gov
Binding studies have shown that these proteins can be highly specific, yet some show a broad affinity for various plant volatiles. For instance, studies on the fall armyworm, Spodoptera frugiperda, have identified numerous OBPs and CSPs, some of which bind to general host plant odors. mdpi.comnih.govnih.gov Similarly, research on the parasitoid wasp Microplitis mediator has characterized CSPs that bind to various plant volatiles and insect-derived odors. nih.govnih.gov While no study has yet demonstrated a direct binding interaction between an OBP or CSP and this compound, the data on related hexenyl esters and other volatiles suggest that specific carrier proteins for this compound likely exist. The table below summarizes findings on the binding affinities of some insect chemosensory proteins to related volatile compounds.
Table 2: Examples of Insect Chemosensory Protein Binding to Plant Volatiles This table presents data from various studies showing the binding of specific Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs) to ligands that are structurally related to this compound.
| Insect Species | Protein | Ligand(s) with Binding Affinity | Reference |
|---|---|---|---|
| Spodoptera frugiperda | SfruGOBP2 | Showed broad binding to 21 different volatiles. | nih.gov |
| Spodoptera frugiperda | SfruOBP31 | cis-3-hexenyl acetate, linalool, (Z)-9-tetradecenyl acetate | mdpi.com |
| Microplitis mediator | MmedCSP3 | cis-11-hexadecenyl aldehyde, methyl salicylate, palmitic acid | nih.govnih.gov |
| Microplitis mediator | Various OBPs/CSPs | Showed no binding to (Z)-3-hexenyl acetate or (E)-2-hexenal in one study, suggesting other proteins are involved. | nih.gov |
Once delivered to the neuron, the volatile interacts with membrane-bound receptor proteins. The two main families of olfactory receptors in insects are the Odorant Receptors (ORs) and the Ionotropic Receptors (IRs). nih.gov ORs are heteromeric complexes consisting of a variable, odor-specific subunit (OrX) and a conserved co-receptor (Orco). frontiersin.org The OrX subunit determines the specificity of the receptor to particular odorants. Studies in Drosophila melanogaster have shown that specific ORs are tuned to detect benzoate esters; for example, one receptor responds strongly to methyl benzoate and ethyl benzoate. nih.gov This makes it highly probable that insects like M. sexta, which can detect (Z)-3-hexenyl benzoate, possess specific ORs tuned to its structure. The EAG response observed in M. sexta is the summed potential of many such neurons firing in response to the compound, providing direct evidence that the peripheral olfactory system is equipped to perceive it. nih.govresearchgate.net
Electroantennography (EAG) for Receptor Response Profiling
Electroantennography (EAG) is a technique used to measure the average electrical response of an insect's antenna to a volatile compound. It is a primary tool for screening odorants that are detectable by an insect. Despite the common use of this technique, no specific EAG studies recording the responses of any insect species to this compound were identified in the available literature. In contrast, numerous studies have documented EAG responses to the related aldehyde, trans-2-hexenal, in various insect species, highlighting its role as a significant green leaf volatile. researchgate.net
Odorant Receptor (OR) Binding and Activation Studies
Odorant receptors (ORs) are proteins located on the membrane of olfactory neurons that bind to specific odor molecules, initiating a neural signal. Identifying which ORs a specific compound binds to is crucial for understanding its perceived scent and behavioral significance. Research in this area often involves expressing specific ORs in heterologous systems and measuring their response to a panel of chemicals. There are no published studies that have screened or identified any specific insect or mammalian odorant receptor that binds to or is activated by this compound. General screenings of odorant receptors have been conducted, but this specific compound was not included in the tested ligands in the reviewed literature. nih.govnih.gov
Chemosensory Protein (CSP) Ligand Binding Investigations
Chemosensory proteins (CSPs) are small, soluble proteins found in the sensillum lymph of insect chemosensilla. They are thought to play a role in transporting hydrophobic odorants and pheromones from the air to the odorant receptors. Fluorescence competitive binding assays are commonly used to determine the binding affinity of various ligands to specific CSPs. A review of the scientific literature found no investigations into the binding affinity of this compound with any identified chemosensory protein.
Molecular Basis of Odor Perception and Signal Transduction Pathways
Upon an odorant binding to an OR, a signal transduction cascade is initiated, typically involving a G-protein (Gαolf), which leads to the production of second messengers like cyclic AMP (cAMP). nih.govnih.govyoutube.com This cascade ultimately results in the depolarization of the neuron and the sending of a signal to the brain. youtube.comyoutube.com While this general pathway is well-understood, the specific intracellular events and downstream neural processing resulting from the perception of this compound have not been studied. Without initial receptor binding data, investigation into the specific signal transduction pathway is not possible.
Interactions with Microbial Organisms
Volatile organic compounds produced by plants can play a significant role in defending against microbial pathogens.
Involvement in Plant Defense Signaling against Fungi
Plants can release volatile compounds as a defense mechanism against fungal pathogens, either directly inhibiting fungal growth or by signaling to the plant to activate broader defense responses. While the C6 aldehyde trans-2-hexenal is well-documented as a potent antifungal agent and an inducer of plant defense genes against pathogens like Botrytis cinerea and Penicillium expansum nih.govnih.govnih.gov, there is no corresponding research demonstrating a role for this compound in plant defense signaling against fungi.
Indirect Effects on Pathogen Growth in Research Contexts (e.g., Antifungal Research)
Numerous studies have investigated the direct application of plant volatiles to control post-harvest fungal diseases. The antifungal properties of trans-2-hexenal against various fungi, including Geotrichum citri-aurantii, are well-established. researchgate.netmdpi.com However, a thorough search of the literature did not yield any studies where this compound was tested for its direct or indirect antifungal activity in a research context.
Advanced Analytical and Spectroscopic Research Methodologies
Chromatographic-Mass Spectrometric Techniques for Identification and Quantification
Chromatography coupled with mass spectrometry provides powerful tools for separating and identifying volatile compounds like trans-2-hexenyl benzoate (B1203000) from intricate matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixtures
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of complex mixtures, such as those found in plant volatiles or food samples, GC-MS allows for the separation of individual components, which are then identified based on their mass spectra. nih.govnih.gov The retention time of a compound as it passes through the GC column, combined with its unique mass spectral fragmentation pattern, provides a high degree of confidence in its identification. For instance, the analysis of various plant species has revealed the presence of numerous volatile organic compounds (VOCs), where GC-MS is instrumental in creating a chemical fingerprint of each species. nih.govmdpi.com The Kovats retention index, a standardized measure, further aids in the identification of compounds like trans-2-hexenyl benzoate by comparing experimental values with those in established databases. nih.govnist.gov
Headspace Solid-Phase Microextraction-Gas Chromatography-Olfactometry-Mass Spectrometry (HS-SPME-GC-O-MS) for Aroma and Volatile Profiling
To specifically investigate the aroma and volatile profile of a substance, headspace solid-phase microextraction (HS-SPME) is often combined with GC-MS and olfactometry (GC-O). mdpi.comnih.gov This powerful combination, known as HS-SPME-GC-O-MS, allows for the extraction of volatile compounds from the headspace above a sample, followed by their separation and identification. mdpi.com The addition of an olfactometry port enables a human assessor to sniff the effluent from the GC column and describe the aroma of each separated compound at its specific retention time. nih.gov This is particularly valuable for correlating a specific chemical compound, such as this compound, with its characteristic aroma. The choice of the SPME fiber is critical for the effective extraction of target analytes. nih.gov This technique has been successfully applied to analyze the flavor profiles of various products, identifying key aroma-active compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Molecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the connectivity of atoms and their spatial arrangement.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for elucidating the structure of organic compounds like this compound. rsc.orggithub.io
¹H NMR provides information about the different types of protons in a molecule and their chemical environment. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzoate group and the protons of the hexenyl chain, including the characteristic signals for the vinyl protons with a large coupling constant indicative of the trans configuration. chemicalbook.comchemicalbook.com
¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. chemicalbook.comchemicalbook.com The chemical shifts of the carbonyl carbon, the aromatic carbons, and the carbons of the hexenyl chain provide definitive evidence for the compound's structure. chemicalbook.com
Below is a table summarizing typical predicted NMR data for this compound.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic-H (ortho) | ~8.0 | - |
| Aromatic-H (meta) | ~7.5 | - |
| Aromatic-H (para) | ~7.6 | - |
| C=O | - | ~166 |
| Aromatic-C (quaternary) | - | ~130 |
| Aromatic-C (CH) | - | ~128-133 |
| O-CH₂ | ~4.8 | ~67 |
| CH=CH (α to O) | ~5.9 | ~124 |
| CH=CH (β to O) | ~5.7 | ~135 |
| CH₂ (allylic) | ~2.1 | ~34 |
| CH₂ | ~1.4 | ~22 |
| CH₃ | ~0.9 | ~13 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Studies on Intermolecular Hydrogen Bonding and Supramolecular Assembly in Benzoate Derivatives
While this compound itself does not have a hydrogen bond donor, studies on related benzoate derivatives provide insights into potential intermolecular interactions. Research on benzoate esters has shown their capacity to participate in supramolecular assemblies, driven by various non-covalent interactions. rsc.orgrsc.org In other benzoate derivatives containing hydroxyl or amide groups, intermolecular hydrogen bonding plays a crucial role in their crystal packing and the formation of larger structures. fu-berlin.demdpi.com NMR spectroscopy can be a powerful tool to study these interactions, as the formation of hydrogen bonds can lead to changes in the chemical shifts of the involved protons. fu-berlin.denih.gov Such studies help in understanding how molecules like benzoate esters might organize in condensed phases or interact with other molecules in a complex environment. rsc.orgmdpi.com
Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Dynamics
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands for the C=O stretch of the ester group, the C=C stretch of the alkene, the C-O stretch, and the aromatic C-H and C=C bending and stretching vibrations. chemicalbook.comchemicalbook.com Two-dimensional infrared (2D-IR) spectroscopy can provide further insights into the vibrational dynamics and coupling between different vibrational modes within a molecule. nih.govnih.govrsc.org
The table below outlines the expected major IR absorption bands for this compound.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| C=O (Ester) | Stretch | 1715-1735 |
| C=C (Alkene) | Stretch | 1640-1680 |
| C-O (Ester) | Stretch | 1100-1300 |
| =C-H (Alkene, trans) | Bend (out-of-plane) | 960-975 |
| Aromatic C=C | Stretch | ~1600, ~1450-1500 |
| Aromatic C-H | Stretch | 3000-3100 |
X-ray Diffraction for Crystalline Structure Determination of Related Benzoate Complexes
X-ray diffraction is a powerful technique for elucidating the three-dimensional atomic arrangement of crystalline solids. In the study of benzoate complexes, this methodology provides critical insights into their solid-state structures, including bond lengths, bond angles, and intermolecular interactions. This information is fundamental to understanding the material's physical and chemical properties.
Research on various benzoate-related compounds has successfully employed single-crystal X-ray diffraction to characterize their structures. For instance, a study comparing methyl 3,5-bis(hydroxymethyl)benzoate with its phenylethynyl extended derivative revealed that the introduction of a phenylacetylene (B144264) spacer influences the crystal lattice arrangement. researchgate.net While the benzoate derivatives maintained a layered structure, the corresponding benzoic acid analogues exhibited a shift from a layered to a tape-like structure. researchgate.net The crystallization conditions were also found to be crucial, as evidenced by the formation of two different crystalline polymorphs for one of the compounds. researchgate.net
In another example, the synthesis and characterization of a Ni(II) complex with (Z)-N′-(4-methoxybenzylidene)benzohydrazide involved the use of single-crystal X-ray diffraction to solve its structure. mdpi.com The analysis revealed a distorted square planar geometry for the complex, with a 1:2 ratio of the Ni(II) ion to the ligand, and it crystallized in the P21/n space group with a monoclinic crystal system. mdpi.com Such detailed structural information is vital for correlating the molecular architecture with the observed chemical and biological activities of the complex. mdpi.com
Furthermore, the regioselectivity of certain chemical reactions involving benzoate esters has been unambiguously confirmed through X-ray crystallographic analysis. For example, in a study on the remote-Markovnikov hydrobromination of allyl carboxylates, the 1,3-regioselectivity of the reaction was definitively established by analyzing the crystal structure of the resulting β-acyloxy alkyl halide product. acs.org
The data obtained from X-ray diffraction studies are often presented in detailed crystallographic information files (CIFs), which can be used to generate visual representations of the molecular structure. Key parameters derived from these studies are summarized in tables to facilitate comparison and analysis.
Table 1: Crystallographic Data for Selected Benzoate-Related Complexes
| Compound/Complex | Crystal System | Space Group | Key Structural Features | Reference |
| Methyl 3,5-bis(hydroxymethyl)benzoate | Not specified | Not specified | Layered lattice arrangement | researchgate.net |
| Ni(II)-(Z)-N′-(4-methoxybenzylidene)benzohydrazide | Monoclinic | P21/n | Distorted square planar geometry | mdpi.com |
| β-acyloxy alkyl halide (from hydrobromination) | Not specified | Not specified | Confirmed 1,3-regioselectivity | acs.org |
Integration of Analytical Platforms for Comprehensive Metabolomic Profiling
Metabolomic profiling aims to identify and quantify the complete set of small-molecule metabolites within a biological system. Given the chemical diversity of metabolites, a single analytical technique is often insufficient to achieve comprehensive coverage. researchgate.net Therefore, the integration of multiple analytical platforms is a common and powerful strategy in metabolomics research to maximize the number of detected compounds and gain a more complete understanding of the metabolome. researchgate.net
The most prominent analytical platforms used in metabolomics are based on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net MS-based methods, in particular, are widely employed due to their high sensitivity and throughput. researchgate.net These are often coupled with separation techniques such as gas chromatography (GC), liquid chromatography (LC), and capillary electrophoresis (CE). researchgate.net
For the analysis of aromatic compounds like benzoates and their metabolites, chromatography-mass spectrometry methods are leading approaches. nih.gov Ultra-high-performance liquid chromatography coupled to quadrupole time-of-flight tandem mass spectrometry (UPLC-QTOF) and GC coupled with either a quadrupole (GC-MS) or a time-of-flight (GC-TOF) mass spectrometer are considered advanced and suitable platforms for metabolic profiling. nih.gov These techniques provide accurate mass-to-charge ratios of compounds and their fragments, which are then used to identify metabolites by searching against spectral databases. nih.gov
The choice and combination of analytical platforms depend on the specific research question and the chemical nature of the target metabolites. For instance, while reversed-phase liquid chromatography-mass spectrometry is excellent for nonpolar and moderately polar compounds, other techniques are needed for the adequate separation of polar and ionic metabolites. nih.gov These complementary techniques include hydrophilic interaction liquid chromatography (HILIC)-MS, ion-pairing chromatography (IPC)-MS, and ion chromatography (IC)-MS. nih.gov
An example of the power of integrated platforms can be seen in a study that utilized an optimized, target-based metabolome platform integrating six distinct conditions. This included normal phase and reversed-phase separation methods, as well as a pre-column chemical derivatization, enabling the quantification of 1609 small molecules from 32 different subclasses in serum. researchgate.net Such comprehensive analyses are crucial for identifying biomarkers and understanding metabolic pathways. For instance, metabolomic profiling of bronchoalveolar lavage fluid using integrated direct infusion/gas chromatography-mass spectrometry techniques revealed 42 altered metabolites in a disease state, one of which was benzoic acid. nih.gov
The data generated from these integrated platforms are vast and complex, necessitating the use of sophisticated bioinformatics and statistical tools for data processing, analysis, and interpretation. The ultimate goal is to identify metabolites that are characteristic of a specific biological state or condition. nih.gov
Table 2: Common Integrated Analytical Platforms for Metabolomic Profiling of Aromatic Compounds
| Integrated Platform | Separation Principle | Mass Analyzer | Typical Applications | Reference |
| UPLC-QTOF MS | Ultra-high-performance liquid chromatography | Quadrupole Time-of-Flight | Non-targeted metabolic profiling, biomarker discovery | nih.gov |
| GC-MS / GC-TOF MS | Gas chromatography | Quadrupole or Time-of-Flight | Analysis of volatile and semi-volatile compounds | nih.gov |
| HILIC-MS | Hydrophilic interaction liquid chromatography | Various | Separation of polar and ionic metabolites | nih.gov |
| IPC-MS | Ion-pairing chromatography | Various | Analysis of ionic compounds | nih.gov |
| IC-MS | Ion chromatography | Various | Analysis of ionic compounds | nih.gov |
Environmental Chemistry and Degradation Pathways
Atmospheric Reactivity and Degradation Kinetics
Once released into the atmosphere, volatile organic compounds (VOCs) like trans-2-hexenyl benzoate (B1203000) are subject to degradation by reacting with naturally occurring oxidants. The primary atmospheric removal processes are gas-phase reactions with hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃). rsc.org
The reaction with ozone (O₃) also contributes to the atmospheric degradation of unsaturated esters. The rate constant for the ozonolysis of cis-3-hexenyl benzoate, k(O₃), was found to be (29.1 ± 3.2) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. researchgate.net For comparison, the reaction rate for cis-3-hexenyl acetate (B1210297) with O₃ is significantly lower, indicating that the benzoate structure influences reactivity. rsc.org Based on these reaction rates, the atmospheric lifetimes (τ) of these compounds can be estimated. For cis-3-hexenyl esters, lifetimes are typically in the range of a few hours, suggesting they are rapidly removed near their emission sources. rsc.org During the day, the OH radical reaction is dominant, while at night, reactions with the NO₃ radical and O₃ become more important. rsc.org
Table 1: Gas-Phase Reaction Rate Coefficients and Atmospheric Lifetimes for cis-3-Hexenyl Benzoate and Related Esters
| Compound | Oxidant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime (τ) | Reference |
|---|---|---|---|---|
| cis-3-Hexenyl benzoate | OH | (3.41 ± 0.28) × 10⁻¹¹ | ~8 hours | nih.gov |
| cis-3-Hexenyl benzoate | O₃ | (29.1 ± 3.2) × 10⁻¹⁷ | ~1.3 days | researchgate.net |
| cis-3-Hexenyl acetate | OH | (4.19 ± 0.38) × 10⁻¹¹ | ~6.6 hours | nih.gov |
| cis-3-Hexenyl acetate | O₃ | (5.77) × 10⁻¹⁷ | ~6.9 hours | rsc.org |
| trans-2-Hexenyl acetate | OH | (6.88 ± 1.41) × 10⁻¹¹ | ~4 hours | researchgate.net |
The atmospheric oxidation of VOCs leads to the formation of less volatile products that can partition from the gas phase to form secondary organic aerosols (SOA). researchgate.net This process is a significant contributor to atmospheric particulate matter. The photochemical oxidation of aromatic compounds, in particular, is a known pathway for SOA formation. nih.govresearchgate.net
For esters like trans-2-hexenyl benzoate, the oxidation process initiated by OH radicals or ozone breaks down the parent molecule into smaller, more oxygenated compounds. acs.org Studies on the related compound cis-3-hexenyl acetate have shown that its atmospheric decomposition produces lung and eye irritants, such as aldehydes and organic acids. acs.org Importantly, these reactions also lead to SOA formation, with molar yields of 0.9% from OH-initiated oxidation and a more significant 8.5% from O₃-initiated oxidation, likely through oligomerization processes. acs.org
Biodegradation Mechanisms in Environmental Matrices
In soil and aquatic environments, the primary degradation pathway for organic compounds like this compound is microbial transformation. researchgate.net The ester linkage is a key functional group that is susceptible to microbial enzymatic attack.
The biodegradation of an ester typically begins with hydrolysis. acs.org Microbial esterases or lipases cleave the ester bond, breaking down this compound into its constituent parts: trans-2-hexenol and benzoic acid. This initial step is crucial as it transforms the parent compound into smaller, more water-soluble molecules that can be more readily metabolized by a wider range of microorganisms. researchgate.net
Following hydrolysis, the two resulting molecules enter separate degradation pathways:
trans-2-Hexenol Degradation: The alcohol is typically oxidized by microbial alcohol dehydrogenases to form the corresponding aldehyde (trans-2-hexenal), which is then further oxidized to the carboxylic acid, trans-2-hexenoic acid. This unsaturated fatty acid can then be metabolized through the β-oxidation pathway. nih.gov The β-oxidation cycle systematically shortens the carbon chain by two carbons per cycle, producing acetyl-CoA. wikipedia.org The process involves a sequence of four enzymatic reactions: dehydrogenation, hydration, dehydrogenation, and thiolytic cleavage. wikipedia.org The resulting acetyl-CoA can then enter the citric acid cycle for energy production. wikipedia.org
Benzoic Acid Degradation: Benzoic acid is a common metabolite in the degradation of many aromatic compounds and is readily degraded by numerous aerobic and anaerobic microorganisms. The aerobic pathway typically involves the hydroxylation of the aromatic ring, followed by ring cleavage to form intermediates like catechol, which are then funneled into central metabolic pathways such as the citric acid cycle.
Research on the environmental fate of various ester compounds confirms the general degradation pathway of hydrolysis followed by mineralization. Studies on phthalate (B1215562) esters, which are widespread environmental contaminants, show that they are biodegraded by microorganisms like Micrococcus and Rhodococcus. researchgate.netnih.gov The degradation proceeds via hydrolysis to form monoesters and phthalic acid, which are then further metabolized. researchgate.net
Non-targeted analysis of groundwater from fuel-contaminated sites has revealed the presence of a large number of unique ester metabolites, indicating that ester formation and degradation are active biogeochemical processes. nih.gov Although these specific esters were found to have a low toxicological profile, their identification highlights the importance of understanding the complete degradation pathways of ester-containing pollutants. nih.gov The identification of metabolites is key to assessing the environmental fate and potential impact of a compound. researchgate.net For fragrance esters, this involves tracking the disappearance of the parent compound and the appearance of expected metabolites like the corresponding alcohol and carboxylic acid in environmental matrices.
Emerging Research Directions and Methodological Innovations
Integrative Omics Approaches for Volatile Metabolite Profiling
The integration of multiple "omics" disciplines provides a holistic view of the molecular processes underlying the biosynthesis and function of volatile compounds. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can connect genetic information to biochemical phenotypes, offering a comprehensive understanding of cellular metabolic systems. frontiersin.org
A powerful strategy for elucidating the genetic basis of volatile production is the correlation of metabolomic and transcriptomic data. researchgate.net This integrative approach allows researchers to link the expression levels of specific genes with the abundance of metabolites, thereby identifying candidate genes involved in biosynthetic pathways. taylorfrancis.com Transcriptional co-expression analysis, which operates on the principle that genes involved in a common biological process are often co-regulated, has been successfully used to identify genes in various specialized metabolic pathways.
In studies of fruit and flower aroma, this method has proven invaluable. For instance, integrated analyses in grapevine (Vitis vinifera) have become crucial for studying key physiological and metabolic processes that determine fruit quality. pnnl.govscience.gov Similarly, research on Curcuma alismatifolia cultivars combined metabolomic and transcriptomic data to understand the molecular regulation of floral scent variation during flower development, successfully identifying correlations between differentially expressed genes (DEGs) and differentially accumulated volatile organic compounds (DCVOCs). technologynetworks.com In a study on Amomum villosum, an integrated analysis of the transcriptome and metabolome revealed significant differences in the synthesis and accumulation of secondary metabolites between varieties, which correlated with distinct flavor profiles. uab.cat This multi-omics approach provides a more comprehensive understanding of the relationships between genetic variations, gene expression, and the metabolic processes that define the flavor and volatile profiles of plants. chemecol.org
Proteogenomics, which integrates proteomics with genomics, offers deep insights into the functional roles of proteins and the mechanisms of metabolic pathways, including the degradation of aromatic compounds structurally related to the benzoate (B1203000) moiety of trans-2-Hexenyl benzoate. Biodegradation is a key mechanism for the removal of aromatic pollutants from the environment. researchgate.net
In-depth studies of aromatic hydrocarbon degradation in various microorganisms utilize proteogenomics to identify the specific enzymes and gene clusters involved. For example, a proteogenomic approach was used to elucidate the initial steps of the benzene (B151609) degradation pathway in a novel halophilic bacterium, Arhodomonas sp.. frontiersin.org By comparing the proteomes of cells grown on benzene versus other substrates, researchers identified upregulated proteins, such as phenol hydroxylase components, confirming their role in the degradation pathway. frontiersin.org This methodology often involves predicting putative genes for aromatic compound degradation through in silico genomic analysis, followed by experimental proteomic analyses (e.g., two-dimensional gel electrophoresis and mass spectrometry) to confirm the expression and function of these enzymes. frontiersin.org Such research has revealed that many degradation pathways for aromatic compounds proceed by first transforming diverse structures into a few key intermediates, like catechol, which are then further metabolized. nih.gov These approaches are powerful tools for uncovering the molecular mechanisms of biodegradation. researchgate.net
Structure-Activity Relationship (SAR) Studies in Biological Contexts (e.g., Insect Chemoreception, Plant Defense)
Structure-activity relationship (SAR) studies are fundamental to understanding how the molecular structure of a volatile compound like this compound determines its biological function. These studies are particularly relevant in the contexts of insect chemoreception and plant defense, where subtle changes in a molecule's architecture can lead to significant differences in activity.
In insect chemoreception, odorant-binding proteins (OBPs) and chemosensory proteins (CSPs) play a crucial role in recognizing and transporting volatile molecules to olfactory receptors. researchgate.netnih.gov SAR studies help to elucidate which structural features of a volatile—such as chain length, the presence and position of double bonds, and functional groups—are critical for binding to these proteins and eliciting a behavioral response in the insect. nih.gov
In the context of plant defense, green leaf volatiles (GLVs), which include C6 alcohols, aldehydes, and esters structurally related to the hexenyl portion of this compound, are known to act as signaling molecules. SAR studies have demonstrated high specificity in these interactions. For example, research in maize (Zea mays) showed that the C6 alcohol, (Z)-3-hexen-1-ol, is a potent inducer of defense-related genes, while the C7 analogue, (Z)-3-hepten-1-ol, which differs by only one carbon, failed to induce the same response. This highlights the exquisite specificity of the plant's perception system and underscores the importance of precise molecular structure for biological activity.
Genetic and Metabolic Engineering Strategies for Manipulation of Plant Volatile Profiles
Recent advances in identifying the genes and enzymes responsible for the biosynthesis of volatile compounds have made the metabolic engineering of plant volatile profiles highly feasible. This technology offers significant potential for improving crop traits such as defense against pests and pathogens, as well as enhancing the aroma and flavor of fruits and flowers.
The success of metabolic engineering depends on producing and emitting sufficient quantities of the desired compounds. However, challenges remain, as the metabolic fate of newly synthesized compounds is determined by the entire biochemical network of the plant, which is not yet fully understood. Despite these complexities, genetic manipulation holds immense potential to restore scent to cultivated flowers that have lost their fragrance through selective breeding and to create novel phenotypes with improved commercial and agronomic value.
Future Methodological Advancements in Chemical Analysis and Ecological Assessment of this compound
The field of volatile analysis is rapidly evolving, with new technologies promising to overcome the limitations of traditional methods and provide deeper insights into the ecological roles of compounds like this compound.
Future advancements in chemical analysis are moving towards real-time, in-field monitoring with high sensitivity and specificity. While gas chromatography-mass spectrometry (GC-MS) remains a gold standard, newer techniques such as proton-transfer reaction-mass spectrometry (PTR-MS) and selected ion flow tube–mass spectrometry (SIFT-MS) enable the real-time analysis of VOCs without extensive sample preparation. nih.gov These methods are highly effective for monitoring dynamic changes in volatile emissions in response to environmental stimuli. Furthermore, the development of portable, miniaturized GC systems and wearable VOC sensors is bringing the laboratory to the field, allowing for in situ monitoring of plant health and stress responses. researchgate.net
For ecological assessment, the emerging field of "ecometabolomics" aims to analyze the complete metabolome of an organism in response to environmental changes, providing a powerful tool for ecological research. frontiersin.org This approach integrates metabolomics with ecology, community biology, and biogeochemistry to understand complex processes such as trophic interactions, nutrient cycling, and responses to global change. Future research will likely involve applying these integrative methods to study multi-trophic level interactions in natural field conditions, providing a more holistic understanding of the ecological functions of this compound and other volatile metabolites.
Q & A
Basic: What are the established methodologies for synthesizing trans-2-Hexenyl benzoate in laboratory settings?
Answer:
this compound is synthesized via esterification of (E)-2-hexenol with benzoic acid under azeotropic conditions, typically using acid catalysts (e.g., sulfuric acid) and refluxing in toluene to remove water. This method ensures high regioselectivity for the trans isomer . Alternative approaches include enzymatic esterification using lipases, which offer greener conditions but may require optimization of solvent systems and enzyme stability . Purity is verified using gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (NMR) spectroscopy .
Basic: How is this compound identified and quantified in complex matrices like essential oils?
Answer:
Identification relies on gas chromatography/mass spectrometry (GC/MS) with retention indices (RI) and mass spectral matching. For example, Adams (2017) reports an RI of 1587 (Kováts index) and characteristic MS fragments at m/z 105 (benzoyl ion) and m/z 82 (hexenyl moiety) . Quantification uses internal standards (e.g., n-alkanes) and calibration curves. In plant extracts, solid-phase microextraction (SPME) is preferred for volatile capture, minimizing matrix interference .
Advanced: How can researchers optimize GC parameters to resolve co-eluting peaks of this compound and its cis isomer?
Answer:
Optimization involves:
- Column selection: Polar stationary phases (e.g., DB-WAX) enhance separation of geometric isomers.
- Temperature programming: Gradual ramping (e.g., 50°C to 250°C at 3°C/min) improves resolution .
- Retention index validation: Cross-referencing with databases (e.g., NIST) confirms peak identity .
Contradictions in reported RIs (e.g., Adams vs. NIST data) necessitate empirical validation using certified reference materials .
Advanced: What role does this compound play in insect chemical ecology, and how is its bioactivity assessed?
Answer:
It functions as a semiochemical in insect communication. For example, in Agrilus planipennis (emerald ash borer), it binds to odorant-binding protein AplaOBP2, studied via fluorescence competitive binding assays with N-phenyl-1-naphthylamine (NPN) as a probe. Electrophysiological techniques like electroantennography (EAG) quantify antennal response thresholds . Discrepancies in ligand affinity across studies may arise from protein purification methods or solvent effects .
Advanced: How can researchers address discrepancies in reported concentrations of this compound in natural products?
Answer:
Variability in tea aroma studies (e.g., 0–100.24 µg/kg in Hunan black tea ) stems from:
- Extraction bias: SPME fiber type (e.g., PDMS vs. DVB/CAR/PDMS) affects volatile recovery.
- Plant physiology: Leaf maturity and stress alter biosynthesis pathways.
Standardizing protocols (e.g., ISO 11035 for sensory analysis) and spike/recovery experiments mitigate variability .
Advanced: What are the challenges in differentiating this compound from cis-3-Hexenyl benzoate in ecological studies?
Answer:
Isomeric differentiation requires:
- Chiral chromatography: Columns with β-cyclodextrin phases separate enantiomers.
- Synthesis of pure standards: As natural cis isomers (e.g., cis-3-Hexenyl benzoate) co-occur, asymmetric synthesis or preparative GC isolates individual isomers .
Ecological significance is inferred from field trials comparing insect attraction to pure isomers .
Advanced: How does pH and temperature affect the stability of this compound in storage?
Answer:
Stability studies show:
- pH sensitivity: Hydrolysis accelerates under alkaline conditions (pH > 8), degrading to 2-hexenol and benzoic acid.
- Thermal stability: Decomposition occurs above 60°C; storage at –20°C in amber vials with nitrogen headspace extends shelf life .
LC-MS/MS monitors degradation products, with deuterated internal standards (e.g., d5-trans-2-Hexenyl benzoate) improving quantification accuracy .
Advanced: What mechanistic insights exist for this compound’s interaction with plant enzymes?
Answer:
In planta, it is metabolized by esterases (e.g., carboxylesterase CXE). Kinetic assays using recombinant enzymes (expressed in E. coli) reveal Michaelis-Menten constants (Kₘ). For example, Arabidopsis AtCXE20 shows Kₘ = 1.2 mM for this compound, with inhibition by organophosphates . Structural studies (e.g., X-ray crystallography) identify active-site residues critical for substrate binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
